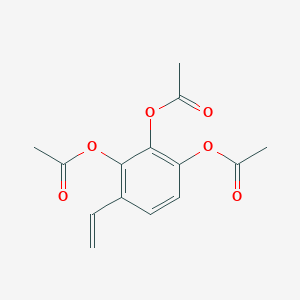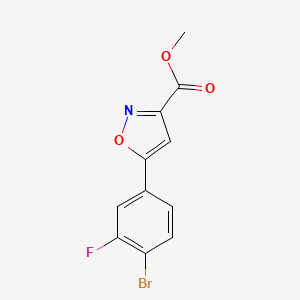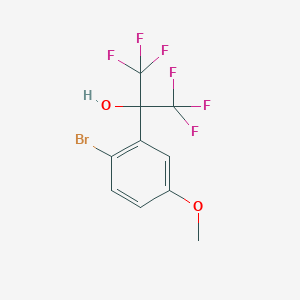
4-Vinylbenzene-1,2,3-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinylbenzene-1,2,3-triyl triacetate is an organic compound characterized by a benzene ring substituted with a vinyl group and three acetate groups at the 1, 2, and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylbenzene-1,2,3-triyl triacetate typically involves the acetylation of 4-vinylbenzene-1,2,3-triol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The use of automated systems for the addition of reagents and control of reaction parameters is also common to ensure safety and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: 4-Vinylbenzene-1,2,3-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The acetate groups can be reduced to hydroxyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for the reduction of acetate groups.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst for bromination.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or other substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Vinylbenzene-1,2,3-triyl triacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Vinylbenzene-1,2,3-triyl triacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Triacetin (Propane-1,2,3-triyl triacetate): Similar in structure but lacks the vinyl group.
Glycerol triacetate: Another triacetate derivative with different functional properties.
Uniqueness: 4-Vinylbenzene-1,2,3-triyl triacetate is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization compared to other triacetate derivatives .
Propiedades
Fórmula molecular |
C14H14O6 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
(2,3-diacetyloxy-4-ethenylphenyl) acetate |
InChI |
InChI=1S/C14H14O6/c1-5-11-6-7-12(18-8(2)15)14(20-10(4)17)13(11)19-9(3)16/h5-7H,1H2,2-4H3 |
Clave InChI |
ZSIXCYXJGOJILP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=C(C=C1)C=C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)
![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)








